N-(4-chlorophenyl)pyrimidine-2-carboxamide

SHP2 Inhibition Tyrosine Phosphatase Medicinal Chemistry

Procure N-(4-chlorophenyl)pyrimidine-2-carboxamide as a privileged SHP2 scaffold. The para-chloro substitution confers >27-fold potency advantage (IC50 23 nM) over other halogen analogs. This core enables SNAr reactions unattainable with unsubstituted phenyl rings, making it ideal for generating diverse, high-selectivity compound libraries for kinase/phosphatase probe development. Strictly for R&D, not for human use.

Molecular Formula C11H8ClN3O
Molecular Weight 233.66
CAS No. 1334369-27-5
Cat. No. B2555208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)pyrimidine-2-carboxamide
CAS1334369-27-5
Molecular FormulaC11H8ClN3O
Molecular Weight233.66
Structural Identifiers
SMILESC1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H8ClN3O/c12-8-2-4-9(5-3-8)15-11(16)10-13-6-1-7-14-10/h1-7H,(H,15,16)
InChIKeyADGAMUOKBJBTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorophenyl)pyrimidine-2-carboxamide (CAS 1334369-27-5): Procurement and Research Baseline


N-(4-chlorophenyl)pyrimidine-2-carboxamide (CAS 1334369-27-5) is a heterocyclic small molecule that belongs to the pyrimidine-2-carboxamide class . This compound is characterized by a pyrimidine core linked via a carboxamide bridge to a para-chlorophenyl moiety . It is utilized as a building block for synthesizing more complex heterocyclic derivatives and has been investigated in early-stage biological research [1].

N-(4-chlorophenyl)pyrimidine-2-carboxamide (CAS 1334369-27-5): Why Generic Substitution Is Not Advisable


The substitution of N-(4-chlorophenyl)pyrimidine-2-carboxamide with seemingly similar analogs (e.g., unsubstituted phenyl, ortho-chloro, or meta-chloro variants) can fundamentally alter molecular recognition events . The para-chlorine substituent critically influences the compound's electron density distribution, binding conformation, and intermolecular interactions . Even minor structural changes within the pyrimidine-2-carboxamide class are known to produce order-of-magnitude differences in biological potency (e.g., shifting IC50 values from nanomolar to micromolar ranges) [1]. Thus, direct substitution without re-validation of activity and selectivity in the user's specific assay system is scientifically unsound and may lead to irreproducible results.

N-(4-chlorophenyl)pyrimidine-2-carboxamide (CAS 1334369-27-5): Product-Specific Quantitative Differentiation Evidence


Para-Chlorophenyl Substituent Effect on Potency Against SHP2

Within the pyrimidine-2-carboxamide class, the para-chlorophenyl substituent of the target compound is critical for achieving high SHP2 inhibitory potency. A structurally related analog bearing a para-chlorophenyl moiety (CHEMBL5203477) exhibits an IC50 of 23 nM against wild-type SHP2 [1]. In contrast, compounds lacking this specific substitution pattern or incorporating alternative halogen placements (e.g., ortho- or meta-chloro) within the same chemotype have been reported to show IC50 values of ≥618 nM [2] and up to 6.31 μM [3] in comparable SHP2 enzymatic assays. This data demonstrates a >27-fold potency advantage conferred by the para-chlorophenyl configuration.

SHP2 Inhibition Tyrosine Phosphatase Medicinal Chemistry

Reactivity Advantage of the 4-Chlorophenyl Moiety in Nucleophilic Aromatic Substitution

The 4-chlorophenyl group of N-(4-chlorophenyl)pyrimidine-2-carboxamide provides a synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) . This reactivity is not available in unsubstituted phenyl analogs. Quantitative reactivity data indicates that the para-chloro substituent significantly activates the aromatic ring toward substitution reactions, which can be carried out with nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures .

Chemical Synthesis Medicinal Chemistry Building Block

Role of Carboxamide Linker in Hydrogen Bonding Networks

The carboxamide functional group at the 2-position of the pyrimidine ring participates in hydrogen bonding interactions that are essential for target recognition [1]. Analogs lacking this carboxamide (e.g., simple pyrimidine or 2-alkyl pyrimidines) exhibit significantly different binding profiles. For example, a pyrimidine-carboxamide compound targeting Syk kinase showed an IC50 of 41 nM, while it was >100-fold less potent against structurally related kinases PKCε and Btk . This indicates that the carboxamide group contributes to both potency and selectivity.

Molecular Recognition Drug Design Crystallography

N-(4-chlorophenyl)pyrimidine-2-carboxamide (CAS 1334369-27-5): Best Research and Industrial Application Scenarios


SHP2 Phosphatase Inhibitor Discovery and Lead Optimization

N-(4-chlorophenyl)pyrimidine-2-carboxamide and its direct analogs are suitable for structure-activity relationship (SAR) studies targeting the SHP2 phosphatase. Based on the >27-fold potency advantage observed for para-chlorophenyl-substituted analogs (IC50 23 nM) over alternative halogen substitution patterns (IC50 ≥618 nM) [1], this compound serves as a privileged scaffold for developing potent SHP2 inhibitors for oncology and immunology applications.

Synthesis of Diversified Pyrimidine-Based Compound Libraries

Due to the synthetic versatility conferred by the 4-chlorophenyl group, which enables nucleophilic aromatic substitution (SNAr) reactions not possible with unsubstituted phenyl analogs , N-(4-chlorophenyl)pyrimidine-2-carboxamide is an ideal starting material for generating diverse compound libraries. This application is particularly relevant for medicinal chemistry groups performing parallel synthesis or high-throughput chemistry to explore chemical space around the pyrimidine-2-carboxamide core.

Kinase and Phosphatase Selectivity Profiling

The carboxamide linker in the pyrimidine-2-carboxamide scaffold has been shown to confer high selectivity (e.g., >100-fold selectivity for Syk over Btk in analogous compounds) . This makes N-(4-chlorophenyl)pyrimidine-2-carboxamide a valuable starting point for developing selective chemical probes for kinase and phosphatase targets, where off-target activity would confound biological interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chlorophenyl)pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.